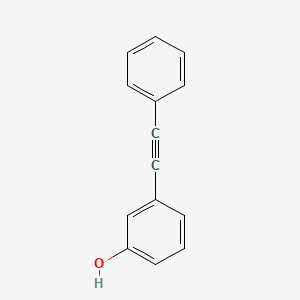![molecular formula C6H9F2N B3394365 7,7-Difluoro-2-azabicyclo[4.1.0]heptane CAS No. 1240529-17-2](/img/structure/B3394365.png)
7,7-Difluoro-2-azabicyclo[4.1.0]heptane
Overview
Description
7,7-Difluoro-2-azabicyclo[410]heptane is a bicyclic compound with the molecular formula C6H9F2N It is characterized by the presence of two fluorine atoms and a nitrogen atom within its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
7,7-Difluoro-2-azabicyclo[4.1.0]heptane can be synthesized through the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or 1,2,3,4-tetrahydropyridines . The reaction typically involves the use of dihalocarbene intermediates, which react with the nitrogen-containing bicyclic compounds to form the desired product. Monochloro substrates can also be synthesized using a chlorine-to-lithium exchange reaction .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reductive Amination: This reaction involves the transformation of aldehydes and ketones into amines, often leading to the cleavage of the cyclopropane ring and formation of nitrogen-containing ring-expanded products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dihalocarbene species, lithium reagents, and various aldehydes and ketones. Reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the desired transformations .
Major Products
The major products formed from the reactions of this compound include substituted derivatives and ring-expanded nitrogen-containing compounds .
Scientific Research Applications
7,7-Difluoro-2-azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 7,7-Difluoro-2-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the bicyclic structure contribute to its reactivity and ability to engage in various chemical transformations. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to changes in biological activity and function .
Comparison with Similar Compounds
Similar Compounds
6,6-Dihalo-2-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but differing in the position and number of halogen atoms.
7,7-Dihalo-2-azabicyclo[4.1.0]heptane: A closely related compound with different halogen substituents.
Uniqueness
7,7-Difluoro-2-azabicyclo[4.1.0]heptane is unique due to the presence of two fluorine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions .
Properties
IUPAC Name |
7,7-difluoro-2-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-2-1-3-9-5(4)6/h4-5,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDLNRKAPHAFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one](/img/structure/B3394287.png)
![10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3394295.png)


![7-Chloro-2H-benzo[b][1,4]oxazine](/img/structure/B3394321.png)









